molecular formula C17H19NO7S B2972568 2-[4,5-Dimethoxy-2-[(4-methoxyphenyl)sulfamoyl]phenyl]acetic acid CAS No. 1797782-06-9

2-[4,5-Dimethoxy-2-[(4-methoxyphenyl)sulfamoyl]phenyl]acetic acid

Cat. No.: B2972568
CAS No.: 1797782-06-9
M. Wt: 381.4
InChI Key: ALNNBFFBXHXLTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4,5-Dimethoxy-2-[(4-methoxyphenyl)sulfamoyl]phenyl]acetic acid (4,5-DMSA) is a synthetic compound containing two sulfur-containing functional groups, a sulfamate group and an acetic acid group. It is a white solid with a melting point of 241-243 °C and a molecular weight of 282.35 g/mol. 4,5-DMSA is used in a variety of scientific research applications, including biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

Metabolism Studies

Studies on related compounds, like 4-bromo-2,5-dimethoxyphenethylamine (2C-B), have explored their in vivo metabolism in rats, identifying various metabolites through processes like deamination, reduction, oxidation, and acetylation. These findings contribute to understanding the metabolic pathways and potential biotransformation of similar complex molecules in biological systems (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Degradation and Stability

Research on compounds such as [[(4-methoxyphenyl)sulfonyl]hydrazono]acetic acid has provided insights into the kinetics and mechanisms of degradation in various pH conditions. These studies highlight the stability challenges and degradation pathways, which are crucial for the development and storage of pharmaceuticals and chemicals (Pretzer & Repta, 1987).

Structural Analysis

The structural analysis of related compounds, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, has been conducted to understand their molecular configuration, including the orientation of substituents and their electronic effects. Such studies are foundational in the design and synthesis of new molecules with desired properties (Guzei, Gunderson, & Hill, 2010).

Chemical Reactivity and Synthesis

Investigations into the chemical reactivity of related compounds have provided valuable information on their potential as intermediates in organic synthesis. For example, studies on the sulfonation of biphenyl derivatives have helped understand the influence of substituents on chemical reactivity and the formation of sulfonated products (Cerfontain, Zou, Bakker, & 邹友思, 1994).

Catalytic Applications

Research has also been conducted on the catalytic applications of compounds containing sulfonate groups, which have shown efficiency and selectivity in processes like alcohol oxidation. Such studies contribute to the development of new catalysts for industrial and pharmaceutical applications (Hazra, Martins, Silva, & Pombeiro, 2015).

Properties

IUPAC Name

2-[4,5-dimethoxy-2-[(4-methoxyphenyl)sulfamoyl]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO7S/c1-23-13-6-4-12(5-7-13)18-26(21,22)16-10-15(25-3)14(24-2)8-11(16)9-17(19)20/h4-8,10,18H,9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNNBFFBXHXLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2CC(=O)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.